molecular formula C32H25N B13739265 4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine

4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine

Cat. No.: B13739265
M. Wt: 423.5 g/mol
InChI Key: QKGNHYLKMFYEGF-UHFFFAOYSA-N
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Description

4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound is a derivative of tetraphenylethylene, which is widely studied for its luminescent properties. It is used in various applications, including organic light-emitting diodes (OLEDs) and photodynamic therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced amines and other reduced derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine involves its aggregation-induced emission (AIE) properties. When the compound aggregates, its intramolecular rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, including OLEDs and bio-imaging . In photodynamic therapy, the compound generates reactive oxygen species upon irradiation, which induces cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine stands out due to its specific structural configuration, which enhances its AIE properties. This makes it particularly effective in applications requiring high luminescence and stability, such as OLEDs and photodynamic therapy.

Properties

Molecular Formula

C32H25N

Molecular Weight

423.5 g/mol

IUPAC Name

4-[4-(1,2,2-triphenylethenyl)phenyl]aniline

InChI

InChI=1S/C32H25N/c33-30-22-20-25(21-23-30)24-16-18-29(19-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,33H2

InChI Key

QKGNHYLKMFYEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5

Origin of Product

United States

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